molecular formula C15H14O B8579962 2-Benzhydryloxirane CAS No. 15701-83-4

2-Benzhydryloxirane

Cat. No. B8579962
CAS RN: 15701-83-4
M. Wt: 210.27 g/mol
InChI Key: QEZITUGLJWMLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzhydryloxirane is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzhydryloxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzhydryloxirane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

15701-83-4

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-benzhydryloxirane

InChI

InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

QEZITUGLJWMLCF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexane diaminocobalt (II) (0.22 g, 0.37 mmol, 0.8%), toluene (5 ml), and acetic acid (0.044 g, 0.74 mmol) was stirred for 1 h at room temperature. The solvent was removed in vacuo and the residue was dried. 2-Benzhydryl-oxirane (9.6 g, 45.7 mmol) was added in one portion and stirred, the mixture was then cooled by means of an ice-bath. H2O (0.58 g, 32 mmol) was slowly added over a 30-min period. After water addition, the ice bath was removed and the reaction mixture was stirred at room temperature for 72 h. Compounds were separated via flash chromatography on silica gel column to give (2R)-2-benzhydryl-oxirane (23a) 4.5 g ([α]D=(+)9.58, c=1, MeOH) and (2S)-3,3-diphenyl-propane-1,2-diol 24 3.53 g ([α]D=(+)48, c-=1, MeOH, ee=97%). The proton and carbon NMR data of (2R)-2-benzhydryl-oxirane was identical to the racemate 2-benzhydryl-oxirane.
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9.6 g
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5 mL
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0.044 g
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0.58 g
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Synthesis routes and methods II

Procedure details

A flask was charged with 3,3-diphenylpropene (5.1 g, 26.3 mmol) in 100 ml CH2Cl2. It was followed by portionwise addition of mCPBA (9.1 g, 70% purity, 52.6 mmol) at 0° C. The mixture was stirred at room temperature for 24 h and the reaction was then quenched with 30 ml 1M Na2SO3. The aqueous layer was extracted with CH2Cl2 (2×100 ml). The combined organic phases were washed in turn with saturated NaHCO3, brine, and then dried over anhydrous Na2SO4. Purification by flash chromatography (Hexane/ether=9:1) gave pure 2-benzhydryl-oxirane, 4.7 g (85%).
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5.1 g
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100 mL
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9.1 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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